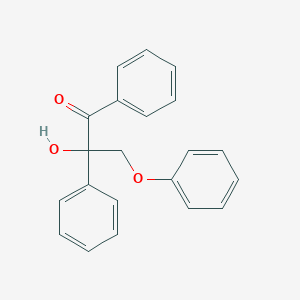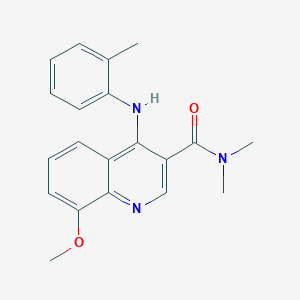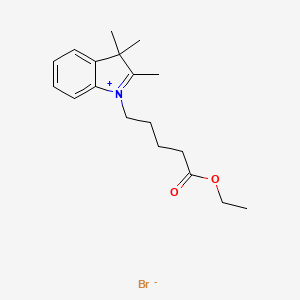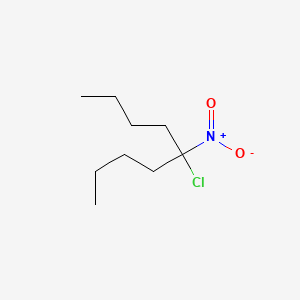
5-Chloro-5-nitrononane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-5-nitrononane is an organic compound characterized by the presence of both a chlorine atom and a nitro group attached to a nonane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-nitrononane typically involves the nitration of nonane derivatives followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step involves the use of chlorine gas or other chlorinating agents under specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-5-nitrononane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-chlorononane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-5-nitrononane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-5-nitrononane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
5-Chloro-2-nitroaniline: Similar in having both chlorine and nitro groups but attached to an aromatic ring.
2-Chloro-5-nitroaniline: Another compound with similar functional groups but different structural arrangement.
Uniqueness: 5-Chloro-5-nitrononane is unique due to its nonane backbone, which imparts different physical and chemical properties compared to aromatic analogs. This uniqueness makes it suitable for specific applications where the nonane structure is advantageous.
Propiedades
Número CAS |
210579-04-7 |
|---|---|
Fórmula molecular |
C9H18ClNO2 |
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
5-chloro-5-nitrononane |
InChI |
InChI=1S/C9H18ClNO2/c1-3-5-7-9(10,11(12)13)8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
XSWWWFRNDNPESC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
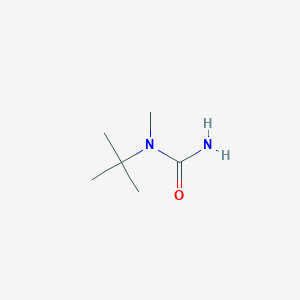
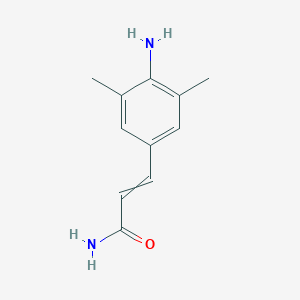
![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)


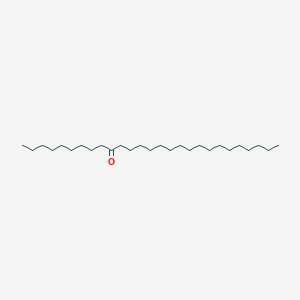
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)

